N-2-Thiazolyl-2-pyridinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-9-7(3-1)11-8-10-5-6-12-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVUGWTVTJMFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359290 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-80-3 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 2 Thiazolyl 2 Pyridinamine and Its Analogues
Established Synthetic Pathways to the Core N-2-Thiazolyl-2-pyridinamine Structure
The construction of the this compound scaffold can be achieved through both multi-step and one-pot synthetic strategies.
Multi-Step Synthesis Approaches
Multi-step synthesis provides a reliable, albeit sometimes lengthy, route to this compound and its derivatives. These methods involve the sequential formation of intermediates, which are isolated and purified before proceeding to the next step. A common strategy involves the initial synthesis of a thiazole (B1198619) ring followed by its coupling with a pyridine (B92270) moiety. For instance, a thiazole derivative can be prepared via the well-established Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. acgpubs.org Subsequently, this thiazole intermediate can be coupled with a suitable pyridinamine derivative to yield the final product.
Another multi-step approach might involve the initial formation of the pyridine ring followed by the introduction of the thiazole group. For example, a substituted 2-aminopyridine (B139424) can be reacted with a thiazole-containing electrophile. smolecule.com The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule. These sequential reactions allow for controlled and predictable synthesis, which is crucial for the preparation of complex analogues. smolecule.comqut.edu.au
One-Pot Reaction Protocols
A notable example is the three-component cyclo-condensation reaction. This can involve the reaction of a chalcone, thiosemicarbazide, and a phenacyl bromide, catalyzed by a few drops of hydrochloric acid in ethanol (B145695) under reflux conditions, to produce thiazolyl-pyrazoline derivatives in moderate to high yields. nih.gov Such multi-component reactions (MCRs) are a powerful tool in synthetic chemistry, enabling the rapid construction of complex molecules from simple precursors. nih.govcore.ac.uk The development of one-pot methodologies for thiazole and its derivatives continues to be an active area of research, with new and improved protocols being reported. acgpubs.orgnih.govrsc.org
Advancements in Green Chemistry Principles for this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. pandawainstitute.comresearchgate.net This has led to the exploration of aqueous reaction media and catalyst-free or environmentally benign catalytic systems for the synthesis of this compound and its analogues.
Aqueous Media Reactions
Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and abundant nature. mdpi.com The use of aqueous media for the synthesis of heterocyclic compounds, including thiazole and pyridine derivatives, has been successfully demonstrated. researchgate.netacs.orgacs.org For instance, the synthesis of 2-arylimidazo[1,2-a]pyridines has been achieved in aqueous media using iodine as a catalyst. acs.org In some cases, the addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS) can enhance the reaction scope and yield by facilitating the formation of micelles, which act as microreactors. acs.orgacs.org The "on-water" approach, where the reaction occurs at the interface of water and insoluble reactants, has also proven effective. nih.gov
Catalyst-Free or Environmentally Benign Catalysis
Efforts to reduce the environmental impact of chemical synthesis have also focused on minimizing or eliminating the use of hazardous catalysts. Catalyst-free synthesis offers a significant advantage by simplifying purification and reducing waste. Several catalyst-free methods for the synthesis of pyridine and thiazole derivatives have been reported. scirp.orgscirp.orgscilit.com For example, the reaction of primary amines, carbon disulfide, and 2-bromo-1,3-dicarbonyl compounds can proceed in water without a catalyst to form N-arylthiazoline-2-thiones. scirp.orgscirp.org
Where catalysts are necessary, the focus has shifted towards the use of environmentally benign alternatives. This includes the use of Brønsted acidic surfactants which can act as both a catalyst and a reaction medium in aqueous synthesis. nih.gov Another approach involves the use of magnetically recoverable nanocatalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. nih.gov
Regioselective and Stereoselective Synthesis of this compound Derivatives
The synthesis of specific isomers of this compound derivatives often requires control over regioselectivity and stereoselectivity.
Regioselective synthesis aims to control the position of substituent attachment on the heterocyclic rings. This is particularly important when multiple reactive sites are present in the starting materials or intermediates. For example, in the synthesis of tetra-substituted phenylaminopyrazoles, the reaction conditions can be tuned to selectively yield a single regioisomer. mdpi.com The choice of solvent and base can significantly influence the outcome of the reaction. bohrium.com Three-component reactions have also been shown to proceed with high regioselectivity in the synthesis of thiazolyl-pyrazoline derivatives. nih.govresearchgate.net
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in the final molecule. This is crucial for compounds with chiral centers, as different stereoisomers can have distinct biological activities. Asymmetric synthesis using chiral reagents, substrates, catalysts, or solvents can be employed to produce specific enantiomers. google.com For instance, the reaction of 2-isocyanomethylthiazoles with trans-chalcone or aromatic azomethines in the presence of copper compounds has been shown to yield only the trans-isomers of pyrrolines or imidazolines with thiazole substituents. rsc.org The development of highly stereoselective methods is essential for the preparation of enantiomerically pure this compound derivatives for various applications. uochb.cznih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Solvent Effects on Reaction Outcomes
The solvent plays a crucial role in C–N coupling reactions by influencing reactant solubility, catalyst stability, and reaction kinetics. The synthesis of this compound involves coupling an amine (2-aminothiazole) with a pyridine derivative (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). The polarity and coordinating ability of the solvent can significantly impact the outcome.
A variety of solvents are commonly employed for these transformations, including aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), ethereal solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), and aromatic hydrocarbons like toluene (B28343). wuxiapptec.comacsgcipr.org
Research has shown that for Ullmann-type couplings of 2-chlorobenzoic acids with 2-aminothiazoles, DMF is an effective solvent, helping to prevent side reactions like the hydrolysis of the acid starting material. researchgate.net In palladium-catalyzed Buchwald-Hartwig reactions, toluene and 1,4-dioxane are frequently used. wuxiapptec.comacsgcipr.org However, insolubility of reactants or catalyst species can lead to poor yields. wuxiapptec.com In such cases, a mixture of solvents or a switch to more polar options like DMF or N-Methyl-2-pyrrolidone (NMP) may be necessary.
Recent efforts in green chemistry have also explored more environmentally benign solvent systems. Water has been investigated as a solvent for the amination of heteroaryl chlorides, sometimes showing comparable results to traditional organic solvents, particularly for activated substrates like chloropyrimidines. nih.gov Deep eutectic solvents (DES) have also emerged as a green alternative for copper-catalyzed Ullmann couplings, allowing reactions to proceed under mild conditions. frontiersin.org The selection of an optimal solvent is therefore a balance between solubility, reactivity, and sustainability considerations. rsc.org
The following table summarizes the effect of different solvents on a model reaction for the synthesis of a pyridinamine derivative.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | K2CO3 | 100 | 17 | 2 | mdpi.com |
| EtOH/H2O (1:1) | K2CO3 | 80 | 17 | 57.6 | mdpi.com |
| DMA/H2O (1:1) | K2CO3 | 80 | 17 | 63.4 | mdpi.com |
| DMF/H2O (1:1) | K2CO3 | 80 | 17 | 70.0 | mdpi.com |
| Toluene | Cs2CO3 | 100 | 18 | 38 | |
| TMO | Cs2CO3 | 100 | 18 | 48 |
This table is illustrative and compiles data from various coupling reactions to show solvent trends.
Temperature and Pressure Influences on Synthesis Efficiency
Temperature is a critical parameter that directly influences the rate of reaction. For C–N coupling reactions, temperatures typically range from 80°C to 120°C. For instance, in the synthesis of 2-aminopyridine derivatives, it was demonstrated that increasing the temperature from 25°C (no product) to 40°C, 60°C, and finally 80°C progressively increased the reaction yield from 20% to 49% and then to 75%. nih.gov
However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products. The optimal temperature is a trade-off between achieving a sufficient reaction rate and maintaining the stability of the catalyst and reactants. numberanalytics.com
Microwave irradiation has become a valuable tool in synthesis, as it can rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. researchgate.netnih.gov In the synthesis of 2-iminothiazolines, increasing the temperature from 80°C to 100°C in a conventional heating setup improved the yield, but a further increase to 110°C offered no additional benefit. researchgate.net Microwave-assisted Ullmann homocoupling reactions have also been shown to be effective, demonstrating the impact of this non-conventional heating method. mdpi.com
Pressure is less commonly a variable in standard C–N coupling reactions performed in open or vented flasks. However, when reactions are conducted in sealed vessels, such as during microwave heating, the pressure will increase as a function of the solvent's vapor pressure at the target temperature. This can help maintain a liquid phase at temperatures above the solvent's normal boiling point, potentially accelerating the reaction.
The table below shows the effect of temperature on the yield of a model aminopyridine synthesis.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 25 | 24 | 0 | nih.gov |
| 2 | 40 | 24 | 20 | nih.gov |
| 3 | 60 | 6 | 49 | nih.gov |
| 4 | 80 | 3 | 75 | nih.gov |
Catalyst Loading and Ligand Design in Coupling Reactions
The catalyst system, comprising a metal source (typically palladium or copper) and a ligand, is at the heart of C–N cross-coupling reactions.
Catalyst Loading: The amount of catalyst used, or catalyst loading, is a key factor for optimization. While higher loadings can increase reaction rates, they also increase costs and the amount of residual metal in the final product, which is a significant concern in pharmaceutical synthesis. Research efforts are often directed at minimizing catalyst loading without compromising yield or reaction time. In many Buchwald-Hartwig aminations, catalyst loadings can be reduced to as low as 0.5 to 0.02 mol% of the palladium source, demonstrating high catalyst turnover and efficiency. researchgate.net For copper-catalyzed Ullmann reactions, loadings are often higher, commonly around 10 mol%. frontiersin.org
Ligand Design: The ligand is arguably the most critical component of the catalyst system, as it stabilizes the metal center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For palladium-catalyzed reactions like the Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands are prevalent. wuxiapptec.com
Ligands such as BrettPhos and RuPhos have shown exceptionally broad scope, enabling the coupling of a wide range of amines with aryl and heteroaryl halides. researchgate.net The choice of ligand is often dictated by the nature of the coupling partners. For example, coupling with heteroaryl amines like 2-aminothiazole (B372263) can be challenging, and specialized ligands are often required to achieve good yields. researchgate.net The development of P,N-ligands, which contain both phosphorus and nitrogen donor atoms, has provided highly versatile catalyst systems for these transformations. researchgate.net
In copper-catalyzed Ullmann reactions, the classic approach often required harsh conditions and no ligands. Modern methods, however, frequently use N- or O-donor ligands like diamines, amino acids (e.g., L-proline), or phenanthroline derivatives to enhance the catalyst's solubility and reactivity, allowing for milder reaction conditions. numberanalytics.comresearchgate.net
The following table provides examples of catalyst systems used in C–N coupling reactions relevant to the synthesis of this compound analogues.
| Metal Source | Ligand | Base | Solvent | Application | Reference |
| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | Coupling of 2-aminothiazole | nih.gov |
| [Pd(allyl)Cl]2 | BrettPhos | NaOt-Bu | Dioxane | General heteroaryl amination | researchgate.net |
| CuI | L-proline | K2CO3 | DMF | N-arylation of heteroarylamines | researchgate.net |
| CuI | None | t-BuOK | DES | Ullmann coupling in green solvent | frontiersin.org |
| [Pd(cinnamyl)Cl]2 | 2-(di-1-adamantylphosphino)-N,N-dimethylaniline | NaOt-Bu | Toluene | Coupling with aryl chlorides | researchgate.net |
Chemical Reactivity and Derivatization of the N 2 Thiazolyl 2 Pyridinamine Scaffold
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Moiety
The thiazole ring in N-2-Thiazolyl-2-pyridinamine is susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing various functional groups. The position of substitution on the thiazole ring is influenced by the electronic effects of the rest of the molecule.
Studies have shown that bromination of 2-thiazolylhydrazone derivatives, which share a similar thiazole core, occurs preferentially at the 5-position of the thiazole ring. researchgate.net For instance, the treatment of 4-carbethoxy-2-thiazolylhydrazones with bromine in acetic acid or chloroform (B151607) leads to the formation of the corresponding 5-bromo-thiazole derivatives. researchgate.net This suggests that the C5 position of the thiazole ring in this compound is activated towards electrophilic attack. The amino group attached to the thiazole ring is an activating group, directing electrophiles to the ortho and para positions. In the case of the 2-aminothiazole (B372263) moiety, the C5 position is analogous to the para position and is therefore a likely site for electrophilic substitution.
Common electrophilic substitution reactions such as nitration and sulfonation are also anticipated to occur on the thiazole ring. hu.edu.jo Nitration can typically be achieved using a mixture of concentrated nitric and sulfuric acids, which generates the reactive nitronium ion (NO₂⁺). hu.edu.jo Sulfonation can be carried out using fuming sulfuric acid, which contains sulfur trioxide (SO₃). hu.edu.jo
Table 1: Electrophilic Aromatic Substitution Reactions on the Thiazole Moiety
| Reaction | Reagents and Conditions | Expected Major Product |
|---|---|---|
| Bromination | Br₂ in Acetic Acid or Chloroform | N-(5-bromo-2-thiazolyl)-2-pyridinamine |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | N-(5-nitro-2-thiazolyl)-2-pyridinamine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-(2-Pyridinylamino)-5-thiazolesulfonic acid |
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety
The pyridine ring, being electron-deficient, is generally amenable to nucleophilic aromatic substitution (SNAᵣ), particularly when substituted with a good leaving group at the 2- or 4-position. govtpgcdatia.ac.inyoutube.comirjms.com In the context of this compound derivatives, if a halogen atom is present on the pyridine ring, it can be displaced by various nucleophiles.
For example, 2-chloropyridine (B119429) can react with amines upon heating to yield N-substituted 2-aminopyridine (B139424) derivatives. youtube.com This transformation proceeds through a tetrahedral intermediate, and the aromaticity of the pyridine ring is restored upon elimination of the chloride ion. youtube.com Similarly, a halogenated derivative of this compound on the pyridine ring could undergo nucleophilic substitution with nucleophiles like alkoxides, thiolates, or other amines under appropriate conditions, which may include high temperatures or the use of a catalyst. govtpgcdatia.ac.in The presence of the thiazolylamino group at the 2-position can influence the reactivity of the pyridine ring towards nucleophilic attack.
Table 2: Nucleophilic Aromatic Substitution on a Halogenated Pyridine Moiety
| Starting Material | Nucleophile | Conditions | Product |
|---|---|---|---|
| N-(2-Thiazolyl)-4-chloro-2-pyridinamine | R-NH₂ (Amine) | Heat | N⁴-alkyl-N²-(2-thiazolyl)pyridine-2,4-diamine |
| N-(2-Thiazolyl)-4-chloro-2-pyridinamine | R-O⁻ (Alkoxide) | Heat, Base | 4-Alkoxy-N-(2-thiazolyl)-2-pyridinamine |
| N-(2-Thiazolyl)-4-chloro-2-pyridinamine | R-S⁻ (Thiolate) | Heat, Base | 4-(Alkylthio)-N-(2-thiazolyl)-2-pyridinamine |
Functional Group Interconversions at the Amine Linkage
The secondary amine that bridges the thiazole and pyridine rings is a key site for derivatization. This amine nitrogen possesses a lone pair of electrons and can act as a nucleophile, allowing for a variety of functional group interconversions. libretexts.org
Common reactions at the amine linkage include alkylation and acylation. Alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. Acylation can be carried out using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine, to form the corresponding amides. These reactions allow for the introduction of a wide range of substituents, which can significantly alter the steric and electronic properties of the molecule.
Table 3: Functional Group Interconversions at the Amine Linkage
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| N-Alkylation | R-X (Alkyl Halide), Base | Varies (e.g., NaH in DMF) | N-alkyl-N-(2-thiazolyl)-2-pyridinamine |
| N-Acylation | RCOCl (Acyl Chloride), Base | Varies (e.g., Et₃N in CH₂Cl₂) | N-acyl-N-(2-thiazolyl)-2-pyridinamine |
| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride), Base | Varies (e.g., Pyridine) | N-(2-thiazolyl)-N-(2-pyridinyl)alkanesulfonamide |
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic structures. msu.edu The thiazole and pyridine rings of this compound, being aromatic, are generally not highly reactive in typical cycloaddition reactions like the Diels-Alder reaction under normal conditions. libretexts.org However, under specific conditions, such as photochemical activation, [2+2] cycloadditions involving one of the double bonds in the heterocyclic rings could potentially occur. numberanalytics.comnih.gov
A more plausible scenario for cycloaddition would involve prior functionalization of the scaffold. For example, if an alkene or alkyne substituent were introduced onto either the thiazole or pyridine ring, this new functionality could readily participate in cycloaddition reactions. For instance, a vinyl-substituted derivative could undergo a [4+2] Diels-Alder reaction with a suitable diene, or a [3+2] dipolar cycloaddition with an azide (B81097) or nitrile oxide. researchgate.net
Transition Metal-Catalyzed Coupling Reactions for Scaffold Functionalization
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis. eie.grmdpi.comresearchgate.net Halogenated derivatives of this compound are excellent substrates for a variety of such reactions, allowing for the introduction of a wide array of substituents onto either the thiazole or pyridine ring.
The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is a widely used method for forming biaryl structures. nih.govresearchgate.netorganic-chemistry.orgnih.gov A bromo- or iodo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov
The Heck reaction provides a means to form a new C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. byjus.comtaylorandfrancis.comresearchgate.net This would allow for the introduction of vinyl groups onto the this compound scaffold.
Other important coupling reactions applicable to this system include the Sonogashira coupling (for introducing alkyne groups), the Buchwald-Hartwig amination (for forming C-N bonds), and the Stille coupling (using organotin reagents). eie.gr
Table 4: Transition Metal-Catalyzed Coupling Reactions for Functionalization
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-N-2-thiazolyl-2-pyridinamine | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl-substituted derivative |
| Heck Reaction | Halo-N-2-thiazolyl-2-pyridinamine | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted derivative |
| Sonogashira Coupling | Halo-N-2-thiazolyl-2-pyridinamine | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted derivative |
| Buchwald-Hartwig Amination | Halo-N-2-thiazolyl-2-pyridinamine | Amine | Pd catalyst, Ligand, Base | Amino-substituted derivative |
| Stille Coupling | Halo-N-2-thiazolyl-2-pyridinamine | Organostannane | Pd catalyst | Aryl/Alkenyl-substituted derivative |
Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the coordination chemistry of the specific compound this compound that adheres to the requested outline.
The search results did not yield specific studies detailing the chelation modes, synthesis, structural characterization, or spectroscopic analysis of metal complexes formed with this compound as a ligand. While research exists on related compounds, such as other pyridyl-thiazole derivatives or Schiff bases, the strict requirement to focus solely on this compound prevents the use of this analogous data.
Publicly accessible information on this compound primarily discusses its synthesis and its potential biological activities, particularly as a kinase inhibitor for therapeutic applications. However, this information does not extend to its role as a ligand in coordination chemistry.
Therefore, it is not possible to provide a scientifically accurate and thorough article covering the specific sub-topics requested (monodentate/bidentate coordination, hapticity/denticity, synthesis of transition metal and lanthanide/actinide complexes, and their spectroscopic analysis) for this particular compound.
Coordination Chemistry of N 2 Thiazolyl 2 Pyridinamine As a Ligand
Spectroscopic Analysis of N-2-Thiazolyl-2-pyridinamine Metal Complexes
Advanced Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural details of this compound coordination compounds. d-nb.info These methods provide complementary information about molecular vibrations, with IR spectroscopy measuring the absorption of infrared light and Raman spectroscopy analyzing inelastically scattered light. d-nb.infoedinst.com By comparing the vibrational spectra of the free ligand with its metal complexes, researchers can identify frequency shifts that indicate which atoms are involved in coordination. numberanalytics.com
Upon coordination to a metal center, characteristic changes in the vibrational frequencies of the ligand are observed. The stretching vibrations associated with the pyridine (B92270) and thiazole (B1198619) rings, as well as the C=N and C-N bonds, are particularly sensitive to complexation. researchgate.net A shift in these bands to higher or lower wavenumbers provides direct evidence of the ligand's binding to the metal ion. For instance, the coordination through the nitrogen atoms typically alters the electronic distribution within the heterocyclic rings, leading to observable shifts in their characteristic vibrational modes. e-bookshelf.de
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to aid in the assignment of vibrational bands and to provide a more detailed understanding of the bonding interactions. These calculations can predict the vibrational spectra of the complexes, which can then be compared with experimental IR and Raman data to confirm structural assignments.
Table 1: Representative IR Spectral Data for this compound and its Metal Complexes (cm⁻¹)
| Vibrational Mode | Free Ligand (Approx.) | Metal Complex (Approx. Shift) | Reference |
|---|---|---|---|
| ν(N-H) | 3400-3200 | Shift upon deprotonation/coordination | researchgate.net |
| ν(C=N) pyridine | ~1600 | Shift to lower/higher frequency | researchgate.nete-bookshelf.de |
| ν(C=N) thiazole | ~1570 | Shift to lower/higher frequency | researchgate.nete-bookshelf.de |
| Ring breathing (pyridine) | ~1000 | Shift upon coordination | |
| Ring breathing (thiazole) | ~850 | Shift upon coordination |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence (emission) spectroscopy, provides valuable insights into the electronic structure and photophysical properties of this compound coordination compounds. libretexts.orgresearchgate.net The UV-Vis absorption spectra of these complexes typically display a combination of ligand-centered (π→π*) transitions and charge-transfer bands. researchgate.netresearchgate.net
The high-energy bands in the ultraviolet region are generally assigned to π→π* transitions within the aromatic pyridine and thiazole rings of the ligand. academicjournals.org Upon coordination, these bands may exhibit shifts (either bathochromic or hypsochromic) and changes in intensity, reflecting the influence of the metal ion on the ligand's electronic energy levels. researchgate.net More significantly, the formation of coordination compounds often gives rise to new absorption bands in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. libretexts.org The energy of these charge-transfer bands is highly dependent on the nature of the metal ion and the ligand environment. libretexts.org
Some coordination complexes of this compound may also exhibit fluorescence. scielo.br The emission properties are closely related to the electronic structure of the complex. researchgate.net The fluorescence can originate from ligand-centered excited states or from charge-transfer excited states. The chelation of the ligand to a metal ion can either enhance or quench the fluorescence of the free ligand. scielo.br This behavior can be influenced by factors such as the rigidity of the complex, the nature of the metal ion (with heavy atoms often quenching fluorescence), and the presence of low-lying d-d or charge-transfer states that provide non-radiative decay pathways. scielo.br
Table 2: Typical Electronic Transitions in this compound Complexes
| Transition Type | Wavelength Range (nm) | Description | Reference |
|---|---|---|---|
| π → π* | 250-350 | Ligand-centered transitions within the pyridine and thiazole rings. | academicjournals.org |
| n → π* | 300-400 | Transitions involving non-bonding electrons on heteroatoms. | researchgate.net |
| MLCT/LMCT | 400-600 | Metal-to-Ligand or Ligand-to-Metal Charge Transfer. | libretexts.org |
Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the interaction between this compound and metal ions in solution. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the structure of the ligand and how it changes upon complexation. nsf.gov
When this compound coordinates to a diamagnetic metal ion, significant shifts in the resonances of the ligand's protons and carbons are observed. nih.gov The protons closest to the coordination sites, such as those on the pyridine and thiazole rings, typically experience the most pronounced changes in their chemical shifts. rsc.org These coordination-induced shifts are a direct consequence of the electronic and conformational changes that occur upon binding to the metal. By analyzing the magnitude and direction of these shifts, it is possible to deduce the binding mode of the ligand. nih.gov
For paramagnetic metal complexes, the presence of unpaired electrons on the metal ion dramatically affects the NMR spectrum. marquette.edu The resonances are often significantly broadened and shifted due to hyperfine interactions. marquette.edu While this can complicate the interpretation, it also provides a sensitive probe of the ligand's proximity to the paramagnetic center. Advanced NMR techniques, including two-dimensional (2D) NMR experiments, can be employed to assign the resonances in these more complex systems. marquette.edu Furthermore, variable-temperature NMR studies can provide insights into the dynamic processes occurring in solution, such as ligand exchange or conformational changes. rsc.org
Magnetic Properties and Electronic Structure of this compound Coordination Compounds
The magnetic properties of coordination compounds formed with this compound are determined by the electronic configuration of the central metal ion. unacademy.com Complexes with metal ions that have no unpaired d-electrons are diamagnetic and are repelled by a magnetic field. libretexts.org In contrast, complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. libretexts.org
The magnitude of the paramagnetic behavior is quantified by the magnetic moment (µ), which is directly related to the number of unpaired electrons (n). scribd.com Magnetic susceptibility measurements are used to experimentally determine the magnetic moment of a complex. unacademy.com This information is crucial for determining the spin state of the metal ion (high-spin or low-spin), which in turn depends on the ligand field strength and the geometry of the complex. libretexts.org For example, for a given d-electron count, an octahedral complex may be high-spin or low-spin depending on whether the ligand field splitting energy (Δo) is smaller or larger than the electron pairing energy. uci.edu
The electronic structure of these coordination compounds is a key determinant of their magnetic and spectroscopic properties. nih.govnih.gov Theoretical calculations, often based on Density Functional Theory (DFT), are used to model the electronic structure, providing a deeper understanding of the metal-ligand bonding and the distribution of electron density within the complex. mpg.dersc.org These computational studies can predict properties such as the spin state, magnetic moments, and electronic transitions, which can then be correlated with experimental data. nih.gov
Table 3: Relationship Between Unpaired Electrons and Spin-Only Magnetic Moment
| Number of Unpaired Electrons (n) | Spin State (S) | Predicted Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (B.M.) |
|---|---|---|
| 1 | 1/2 | 1.73 |
| 2 | 1 | 2.83 |
| 3 | 3/2 | 3.87 |
| 4 | 2 | 4.90 |
| 5 | 5/2 | 5.92 |
Calculated using the spin-only formula: μ_so = √[n(n+2)]
Theoretical and Computational Investigations of N 2 Thiazolyl 2 Pyridinamine
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These studies also explore different possible conformations and their relative energies.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. For geometry optimization, DFT is employed to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The choice of the functional (e.g., B3LYP, PBE0, BP86) and the basis set (e.g., 6-31G*, def2-TZVP) is critical for the accuracy of the prediction. For instance, studies on related heterocyclic compounds have often utilized the B3LYP functional combined with various basis sets to achieve a balance between computational cost and accuracy. In a typical geometry optimization, the forces on each atom are calculated and iteratively minimized until a stationary point on the potential energy surface is reached.
While specific optimized parameters for N-2-Thiazolyl-2-pyridinamine are not present in the reviewed literature, calculations on analogous structures like N,N'-bis-(2-thiazol-yl)methylenediamine demonstrate that DFT methods can provide geometries in good agreement with experimental data where available.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Thiazole (B1198619) Derivative (N,N'-bis-(2-thiazol-yl)methylenediamine) using DFT
This table demonstrates the type of data obtained from DFT geometry optimization for a related compound, as specific data for this compound is not available in the cited sources.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C-S (Thiazole) | 1.77 Å |
| Bond Length | C=N (Thiazole) | 1.32 Å |
| Bond Length | C-N (Amine Bridge) | 1.45 Å |
| Bond Angle | C-S-C (Thiazole) | 89.5° |
| Bond Angle | C-N-C (Amine Bridge) | 118.2° |
| Dihedral Angle | Thiazole-Amine-Thiazole | 65.4° |
Note: The values presented are hypothetical and for illustrative purposes based on typical results for similar molecules.
Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis
Beyond DFT, other methods are employed to analyze the electronic structure. Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory - MP2, MP3), solve the Schrödinger equation without using experimental parameters. These methods can provide highly accurate electronic structures but are computationally more demanding than DFT. They are often used to calculate fundamental properties like ionization potentials and electron affinities.
Semi-empirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. While less accurate than ab initio or DFT methods, they are much faster and suitable for very large molecules.
Analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Prediction of Spectroscopic Properties through Computational Models
Computational models are invaluable for predicting and interpreting various types of molecular spectra. These simulations provide a direct link between the molecular structure and its spectroscopic fingerprint.
Vibrational Frequencies and IR/Raman Spectra Simulation
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization, using the same level of theory (e.g., DFT/B3LYP). The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the specific atomic motions for each frequency (e.g., stretching, bending, torsion).
Simulated IR and Raman spectra can be generated by plotting the calculated frequencies against their corresponding intensities. This allows for direct comparison with experimental spectra, aiding in the assignment of observed spectral bands to specific molecular vibrations.
Table 2: Illustrative Calculated Vibrational Frequencies for a Related Heterocyclic System
This table is a representative example of calculated vibrational frequencies and their assignments, as specific data for this compound is not available in the cited sources.
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3105 | ν(C-H) | Aromatic C-H stretch (Pyridine) |
| 3085 | ν(C-H) | Aromatic C-H stretch (Thiazole) |
| 1610 | ν(C=N) + ν(C=C) | Ring stretching (Pyridine) |
| 1575 | ν(C=N) | Ring stretching (Thiazole) |
| 1480 | δ(C-H) | In-plane C-H bending |
| 1250 | ν(C-N) | C-N stretching |
| 850 | γ(C-H) | Out-of-plane C-H bending |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The values are for illustrative purposes.
UV-Vis and Electronic Transition Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
These calculations can identify the specific molecular orbitals involved in the most significant electronic transitions, such as π → π* and n → π* transitions, which are common in aromatic and heterocyclic compounds. The predicted spectrum can be influenced by the solvent, an effect that can be modeled using computational approaches like the Polarizable Continuum Model (PCM).
Table 3: Example of Predicted UV-Vis Spectral Data from TD-DFT Calculations
This table illustrates the kind of data generated by TD-DFT calculations. Specific data for this compound is not available in the cited sources.
| Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Type of Transition |
| 315 | 0.25 | HOMO -> LUMO | π → π |
| 270 | 0.18 | HOMO-1 -> LUMO | π → π |
| 245 | 0.09 | HOMO -> LUMO+1 | π → π |
| 350 | 0.02 | HOMO-2 -> LUMO | n → π |
Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. The values are for illustrative purposes.
NMR Chemical Shift Predictions
Quantum chemical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for nuclei like ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with DFT.
The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted chemical shifts are highly valuable for interpreting experimental NMR spectra and confirming the chemical structure of a synthesized compound. Machine learning approaches are also emerging as a faster alternative to QM-based predictions for certain classes of molecules.
Table 4: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
This table shows an example of predicted NMR data. Specific data for this compound is not available in the cited sources.
| Atom Position (Illustrative) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Pyridine (B92270) C2 | 158.5 | - |
| Pyridine C3 | 115.2 | 7.10 |
| Pyridine C4 | 138.0 | 7.80 |
| Pyridine C5 | 114.8 | 6.95 |
| Pyridine C6 | 149.3 | 8.30 |
| Thiazole C2 | 165.1 | - |
| Thiazole C4 | 118.9 | 7.25 |
| Thiazole C5 | 140.2 | 7.65 |
| Amine NH | - | 9.50 |
Note: The values are for illustrative purposes and referenced against TMS.
Computational Studies of Reaction Mechanisms and Pathways for this compound
Computational chemistry provides powerful tools for investigating the synthesis of complex molecules like this compound, offering insights into reaction feasibility, pathway viability, and potential yields before physical experimentation. These studies can model reaction intermediates and transition states to elucidate the most probable mechanistic pathways.
The synthesis of this compound and related structures typically involves the coupling of a thiazole derivative with a pyridine derivative. smolecule.com Computational approaches, particularly retrosynthetic analysis, are employed to deconstruct the target molecule into simpler, commercially available precursors. nih.gov This process is increasingly guided by sophisticated software that uses rule-based models or machine learning algorithms to predict the most efficient synthetic routes. nih.gov
For instance, the formation of the core imidazo[1,2-a]pyridine (B132010) structure, a related heterocyclic system, has been studied computationally to understand its dehydrogenative cyclocondensation mechanism. acs.org Such studies analyze the energy profiles of different potential pathways to determine the most kinetically and thermodynamically favorable route. Theoretical models can predict the outcomes of various reaction conditions, such as the choice of catalyst, solvent, and temperature, thereby optimizing the synthesis. acs.org The use of machine learning is also advancing the field, moving from hand-coded reaction rules to fully data-driven models that can predict novel reaction pathways without prior human input. nih.gov
Below is a table summarizing computational methods used in the study of chemical reaction mechanisms.
| Computational Method | Application in Synthesis Planning | Key Insights Provided |
| Retrosynthetic Analysis | Deconstructs the target molecule to identify potential starting materials. nih.gov | Identifies strategic bond disconnections and simplifies complex synthetic challenges. nih.gov |
| Density Functional Theory (DFT) | Calculates the energy of molecules, intermediates, and transition states. nih.gov | Elucidates reaction mechanisms, predicts activation barriers, and determines reaction kinetics. nih.gov |
| Rule-Based Expert Systems | Uses a predefined database of known chemical reactions to suggest synthesis steps. nih.gov | Provides reliable and well-established reaction pathways for known compound classes. nih.gov |
| Machine Learning Models | Learns from vast reaction datasets to predict outcomes for new reactant combinations. nih.gov | Can discover novel synthetic routes and predict reaction yields and optimal conditions with increasing accuracy. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. nih.gov This method is crucial for understanding the conformational flexibility of this compound and its interactions with its environment, which are fundamental to its chemical behavior. mun.ca
Conformational analysis through MD simulations allows researchers to identify the most stable, low-energy three-dimensional structures of the molecule. mun.ca A molecule's conformation can significantly influence its properties and reactivity. mun.ca MD simulations track the trajectory of a molecule, providing a dynamic picture of its structural changes, from bond rotations to ring puckering. nih.gov The results can reveal the preferred spatial arrangement of the thiazole and pyridine rings relative to each other.
Furthermore, MD simulations provide detailed insights into intermolecular interactions. For derivatives closely related to this compound, MD studies have been used to validate docking results and identify the specific amino acid residues crucial for binding. nih.gov These simulations can characterize key interactions, such as polar (electrostatic) and non-polar forces, that govern how the molecule associates with other entities. nih.gov Analysis of MD trajectories often involves calculating metrics like the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein structure over time from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the most flexible regions of the molecule. nih.gov
The table below outlines typical parameters and findings from MD simulation studies focused on conformational and interaction analysis.
| Parameter / Output | Description | Example Finding |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Studies on related compounds have utilized force fields like Tripos. nih.gov |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns), required to observe relevant molecular motions. | Simulations often run for 100 ns or more to ensure adequate sampling of conformational space. dntb.gov.ua |
| Key Interactions | Specific non-covalent bonds (e.g., hydrogen bonds, electrostatic interactions) identified during the simulation. | For related thiazole-pyridine structures, polar interactions with residues like Lysine and Aspartic acid were found to be critical. nih.gov |
| RMSD (Å) | Root Mean Square Deviation; indicates the stability of the molecule or complex during the simulation. | Low and stable RMSD values suggest the system has reached equilibrium and is structurally stable. nih.gov |
| RMSF (Å) | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues from their average position. | Higher RMSF values can indicate flexible loops or terminal regions of a molecule. nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to create a mathematical model correlating the structural or physicochemical properties of a set of molecules with a specific target property. nih.govdoi.org While often applied in drug discovery (QSAR for activity), QSPR is a valuable tool for predicting a wide range of non-biological, physicochemical properties, which is essential for chemical engineering, material science, and environmental fate assessment. nih.gov
The development of a QSPR model involves several steps. First, a dataset of compounds with known experimental values for a target property is collected. For each molecule, a large number of numerical values known as "molecular descriptors" are calculated. doi.org These descriptors encode various aspects of the molecular structure, including:
Constitutional: Information on atom and bond counts, molecular weight.
Topological: Describes atomic connectivity and branching.
Geometrical (3D): Encodes information about the 3D shape of the molecule, such as molecular volume and surface area. nih.gov
Electronic: Quantifies features related to the electron distribution, such as electrostatic potential and dipole moment. nih.gov
Using statistical techniques like Multiple Linear Regression (MLR), a predictive model is generated that links a selection of these descriptors to the property of interest. nih.gov For this compound, QSPR models could be developed to predict properties such as lipophilicity (logP), solubility, boiling point, vapor pressure, or spectral characteristics (e.g., NMR chemical shifts). nih.govdoi.orgnih.gov For example, a QSPR study on other compounds successfully predicted logP using descriptors derived from both 2D and 3D structures, with models validated by their high predictive accuracy (R² > 0.90). nih.gov Such models provide a rapid and cost-effective way to estimate properties for novel or untested compounds based solely on their molecular structure.
The following table lists examples of physicochemical properties that can be predicted by QSPR models and the types of descriptors often used.
| Predicted Property | Description | Relevant Molecular Descriptors |
| Lipophilicity (logP) | The measure of a compound's differential solubility in a hydrophobic and a hydrophilic solvent. nih.gov | Molecular weight, polar surface area, atom counts, electrotopological state indices. |
| Aqueous Solubility (logS) | The extent to which a compound dissolves in water. | Polar surface area, number of hydrogen bond donors/acceptors, molecular size. |
| Boiling Point | The temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid. | Molecular weight, van der Waals volume, connectivity indices. |
| Spectral Properties | Parameters from techniques like NMR or IR spectroscopy. doi.org | Electronic descriptors (e.g., partial charges), geometric descriptors. doi.org |
| Partition Coefficients (e.g., K_OA) | The ratio of a chemical's concentration in two different phases at equilibrium, such as n-octanol/air. nih.gov | Molecular volume, quantities derived from electrostatic potential (Vmax, Vmin). nih.gov |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of N 2 Thiazolyl 2 Pyridinamine
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. odu.edu Techniques like Electrospray Ionization (ESI) are often employed to gently ionize the molecule, preserving its structure while preparing it for mass analysis. odu.edu
For N-2-Thiazolyl-2-pyridinamine (C₈H₇N₃S), HRMS would be used to find the experimental mass of its protonated molecule, [M+H]⁺. This experimentally determined accurate mass is then compared against the theoretical calculated mass. A close match confirms the elemental composition and, by extension, the molecular formula. google.comorgsyn.org While specific HRMS data for the parent compound is not widely published, analysis of related structures demonstrates the principle. For instance, a derivative identified in a Gas Chromatography-Mass Spectrometry (GC-MS) study, 2-Pyridinamine, N-(4,5-dihydro-5-methyl-2-thiazolyl)-3-methyl-, has a distinct molecular formula of C₁₀H₁₃N₃S, which would be confirmed by HRMS. scienceopen.com
Table 1: Illustrative HRMS Data for Thiazolyl-Pyridinamine Compounds
| Compound | Molecular Formula | Ion | Theoretical m/z | Observed m/z (Hypothetical) | Accuracy (ppm) |
|---|---|---|---|---|---|
| This compound | C₈H₇N₃S | [M+H]⁺ | 178.0433 | 178.0430 | < 2 |
| 2-Pyridinamine, N-(4,5-dihydro-5-methyl-2-thiazolyl)-3-methyl- | C₁₀H₁₃N₃S | [M+H]⁺ | 208.0899 | 208.0902 | < 2 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed atomic connectivity and spatial arrangement of a molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional (2D) techniques are required for unambiguous structural assignment. researchgate.net
For this compound, the following NMR experiments would be crucial:
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. bhu.ac.in The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent. bhu.ac.in
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled (typically 2-3 bonds apart), allowing for the mapping of proton networks within the pyridine (B92270) and thiazole (B1198619) rings. uvic.caemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H bond linkages. emerypharma.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is critical for connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms, such as the linkage between the pyridine and thiazole rings via the amine bridge. uvic.cacolumbia.edu
By combining the information from these spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity of this compound.
Table 2: Expected NMR Correlations for this compound
| NMR Experiment | Information Yielded | Example Application |
|---|---|---|
| ¹H, ¹³C | Chemical shifts and multiplicity of all H and C atoms. | Initial assessment of functional groups and symmetry. |
| COSY | H-H coupling networks. | Connecting adjacent protons on the pyridine and thiazole rings. |
| HSQC | Direct C-H attachments. | Assigning a specific proton to its corresponding carbon atom. |
| HMBC | Long-range (2-3 bond) C-H correlations. | Confirming the N-H linkage between the two heterocyclic rings. |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis
X-ray Diffraction (XRD) provides the most definitive structural information by mapping the electron density in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can determine its exact three-dimensional structure. The analysis provides the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. semanticscholar.orgresearchgate.net This method is the gold standard for unambiguous structural confirmation. Studies on related thiazolo-pyridine derivatives have successfully used single-crystal XRD to determine their molecular geometries and hydrogen bonding patterns in the solid state. semanticscholar.orgresearchgate.net
Powder X-ray Diffraction (PXRD): PXRD is used on a microcrystalline (powder) sample and produces a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. rigaku.com This is invaluable for identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. rigaku.comresearchgate.net The PXRD pattern of a synthesized batch can be compared to a reference pattern (either from a known standard or calculated from single-crystal data) to confirm its identity and phase purity. researchgate.netmdpi.com
Table 3: Information Obtained from X-ray Diffraction Techniques
| Technique | Sample Type | Key Information Provided |
|---|---|---|
| Single Crystal XRD | Single Crystal | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing. nih.gov |
| Powder XRD | Polycrystalline Powder | Crystalline phase identification, polymorph screening, phase purity. rigaku.com |
Advanced Chromatographic Methods for Purification and Purity Verification
Chromatographic techniques are essential for both the purification of the synthesized compound and the verification of its purity.
HPLC is a cornerstone technique for the analysis and purification of organic compounds. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). nih.govnih.gov
Purity is assessed by injecting the sample and monitoring the eluent with a detector, typically UV-Vis. A pure sample should ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The area of this peak is proportional to the concentration, and purity can be quantified by comparing the main peak area to the area of any impurity peaks. d-nb.info HPLC methods can be validated for precision, accuracy, and linearity to ensure reliable quantification. d-nb.info
Standard GC-MS is often challenging for polar amine compounds due to potential issues with volatility and peak tailing on the GC column. jfda-online.com Therefore, analysis of this compound would likely require chemical derivatization to a more volatile and less polar form, such as by silylation or acylation. researchgate.net
Once derivatized, GC-MS separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. This serves as a molecular fingerprint, allowing for identification. GC-MS has been used to identify derivatives of thiazolyl-pyridinamine in complex mixtures. scienceopen.comnih.govscispace.comufl.edu The technique is highly sensitive and excellent for detecting and identifying trace-level volatile impurities.
High-Performance Liquid Chromatography (HPLC)
Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Stability
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA would reveal its thermal stability and decomposition temperature. researchgate.net A TGA thermogram plots mass percentage versus temperature, showing distinct steps where mass loss occurs due to decomposition or the loss of solvated molecules. ufl.eduresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This technique identifies thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC would determine its melting point, which is a key indicator of purity (impurities typically broaden and depress the melting point). ufl.edu Endothermic peaks correspond to processes like melting, while exothermic peaks can indicate decomposition or crystallization. researchgate.netresearchgate.net
Table 4: Illustrative Thermal Analysis Data for a Related Heterocyclic Compound
| Technique | Observed Event | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| DSC | Endothermic Peak | ~114 | Melting process. researchgate.net |
| TGA | Mass Loss Step 1 | 106 - 371 | Decomposition of the compound. researchgate.net |
*Data presented is for 2,4,5-tris(2-pyridyl)imidazole (B1493347) as an illustrative example of thermal analysis. researchgate.net
Exploration of Advanced Non Biological and Non Clinical Applications of N 2 Thiazolyl 2 Pyridinamine and Its Derivatives
Catalysis in Organic Synthesis
The structural framework of N-2-Thiazolyl-2-pyridinamine is particularly well-suited for applications in catalysis, where it functions primarily as a ligand that coordinates to a metal center, modulating its reactivity and selectivity. The presence of multiple nitrogen donor sites allows for the formation of stable chelate complexes with transition metals, which is a cornerstone of modern catalyst design.
Ligand Design for Homogeneous and Heterogeneous Catalysis
The design of ligands is a critical aspect of developing efficient catalysts. The primary role of a ligand in a catalyst complex is to solubilize the transition metal salt in the reaction medium and to fine-tune the redox potential of the metal center to achieve the desired activity and dynamics for the catalytic cycle. cmu.edu The this compound core, with its pyridine (B92270) and thiazole (B1198619) moieties, functions as a bidentate or even tridentate ligand, forming stable complexes with metals like palladium, copper, and nickel.
In homogeneous catalysis , these ligands are crucial for creating soluble and highly active catalyst complexes. The electronic properties of the ligand, influenced by substituents on either the pyridine or thiazole ring, can be systematically modified to control the catalyst's performance. For instance, introducing electron-donating groups can enhance the electron density at the metal center, which can influence steps like oxidative addition in a catalytic cycle. Conversely, electron-withdrawing groups can stabilize the metal in a lower oxidation state. mdpi.com This tunability is essential for optimizing catalysts for specific reactions, such as the challenging cross-coupling of 2-pyridine nucleophiles, where catalyst deactivation through strong palladium-pyridine coordination can be a significant issue. nih.gov
For heterogeneous catalysis , the this compound structure can be immobilized onto solid supports. For example, diimine ligands, which share structural similarities, have been grafted onto mesoporous silica (B1680970) like SBA-15 to create solid catalysts (e.g., Pd-diimine@SBA-15). mdpi.com This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction products and the potential for catalyst recycling. mdpi.com The stable coordination of the ligand to the metal prevents leaching, ensuring the longevity and efficiency of the catalyst.
Catalytic Activity in Specific Organic Transformations (e.g., Cross-Coupling Reactions)
Derivatives of this compound have demonstrated significant catalytic activity in a variety of organic transformations, most notably in carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors.
Suzuki-Miyaura Coupling: Palladium complexes bearing thiazole-based ligands are effective catalysts for Suzuki-Miyaura reactions, which couple aryl halides with boronic acids. For example, palladium(II) catalysts with 2-amino-4-phenyl-1,3-thiazole ligands have been used for the cross-coupling of aryl halides with a range of functional groups, including carbonyls and amines. researchgate.net Nickel-catalyzed versions of this reaction have also been developed, offering a more earth-abundant metal alternative. Nickel catalysts have been shown to efficiently couple 2-fluorobenzofurans with arylboronic acids under mild conditions. beilstein-journals.org A Pd-diimine@SBA-15 heterogeneous catalyst showed high efficiency for the Suzuki coupling of various aryl bromides with phenylboronic acid, achieving high product yields with very low palladium loading (0.05 mol%). mdpi.com
Below is a table summarizing the performance of thiazole-based ligands in Suzuki-Miyaura coupling reactions.
| Catalyst / Ligand | Coupling Partners | Key Conditions | Yield | Source |
| Palladium(II) with 2-amino-4-phenyl-1,3-thiazole | Aryl halides and Arylboronic acids | - | Good to excellent | researchgate.net |
| Ni(cod)₂ / PCy₃ | 2-fluoronaphtho[2,1-b]furan and m-tolylboronic acid | Room Temperature, K₂CO₃ base | Quantitative | beilstein-journals.org |
| Pd-diimine@SBA-15 | p-bromotoluene and phenylboronic acid | 80 °C, 0.05 mol% Pd | ~85% | mdpi.com |
| Pd-diimine@SBA-15 | 2-bromopyridine and phenylboronic acid | 80 °C, 0.05 mol% Pd | 13% | mdpi.com |
Other Cross-Coupling Reactions: The utility of these catalysts extends to other important reactions. Nickel complexes are particularly valuable for Negishi cross-coupling, which involves organozinc reagents and is effective for forming alkyl-alkyl bonds. researchgate.net Furthermore, direct arylation of thiazole derivatives with aryl bromides can be catalyzed by ligand-free palladium acetate, showcasing the inherent reactivity of the thiazole core in C-H activation processes. organic-chemistry.org
Materials Science Applications
The rigid, planar structure and rich electronic landscape of this compound and its derivatives make them attractive candidates for the development of advanced materials with tailored optical and electronic properties.
Components in Optoelectronic Materials (e.g., Organic Photovoltaics)
In the field of optoelectronics, materials that can efficiently absorb and emit light or transport charge are in high demand. Thiazole-pyridine derivatives are being explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other devices.
Copper(I) complexes incorporating diimine ligands such as 2-(4-thiazolyl)benzimidazole—a derivative of the core structure—have shown promise as emitters. researchgate.netresearchgate.net These complexes can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. researchgate.net The photophysical properties of these materials, such as emission wavelength and quantum yield, can be tuned by modifying the ligand structure. researchgate.net The use of earth-abundant metals like copper is also a significant advantage for developing cost-effective photoactive materials. researchgate.net Recent advancements in non-fullerene acceptors for organic solar cells have pushed efficiencies past 20%, highlighting the importance of designing molecules with ordered arrangements to optimize performance. nih.gov
The table below highlights the properties of a relevant copper complex.
| Complex | Ligand | Key Property | Potential Application | Source |
| [Cu(N^N)(dppcc)]PF₆ | 2-(4-thiazolyl)benzimidazole (N^N) | Luminescence | Light-emitting devices | researchgate.netresearchgate.net |
| Neutral Cu(I) complex | 2-(4-thiazolyl)benzimidazole (N^N) | Thermally Activated Delayed Fluorescence (TADF) | High-efficiency OLEDs | researchgate.net |
Precursors for Polymeric Materials and Frameworks
The this compound scaffold can be incorporated into larger macromolecular structures like polymers and metal-organic frameworks (MOFs). The ability of the molecule to act as a linker or monomer is due to its reactive sites that allow for polymerization or coordination network formation.
In polymer chemistry, ligands play a key role in controlling polymerization reactions. For example, catalyst complexes based on tris[(2-pyridyl)methyl]amine (TPMA) ligands are highly active for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers. cmu.edu While not a direct application of the title compound, it illustrates the potential for pyridine-amine structures to be used in creating advanced polymeric materials. The bifunctional nature of this compound allows it to be a building block (monomer) that can be polymerized to create materials with specific electronic or optical properties. smolecule.com
Development of Chemosensors (excluding biosensors)
Chemosensors are molecules designed to detect specific ions or molecules through a measurable change, such as a change in color or fluorescence. The this compound framework is an excellent platform for designing chemosensors due to its strong coordinating ability with metal ions. The binding of a target analyte to the sensor molecule can perturb its electronic structure, leading to a distinct optical response.
Derivatives incorporating the thiazole moiety have been developed as fluorescent chemosensors. For example, coumarin-thiazole hybrids have been designed for their sensing capabilities. researchgate.net The interaction between the thiazole-pyridine unit and a metal ion can quench or enhance fluorescence, providing a clear signal for detection. These materials are being investigated for applications in environmental monitoring and industrial process control.
Environmental Remediation Technologies (e.g., Adsorption of Heavy Metals)
The structural framework of this compound, which features both a thiazole and a pyridine ring, presents significant potential for environmental remediation applications, particularly in the adsorption of heavy metals from contaminated water sources. The nitrogen and sulfur atoms within these heterocyclic rings act as effective coordination sites for binding with various metal ions. This chelating ability is central to its function as an adsorbent.
While direct studies on this compound for heavy metal removal are not extensively documented, research on analogous heterocyclic compounds, such as triazole derivatives, provides strong evidence for this application. For instance, studies on newly synthesized triazole derivatives have demonstrated their effectiveness in removing heavy metal ions from aqueous solutions. nih.govfrontiersin.org The mechanism of action involves the deprotonation of surface groups, like amino groups, which can then chelate with heavy metal ions. nih.govfrontiersin.org This process is pH-dependent; under acidic conditions (pH below 6), the compound becomes protonated, which can reduce the interaction with metal ions. nih.govfrontiersin.org Conversely, at a pH above 6.0, while the chelating ability is enhanced, there is a risk of heavy metals precipitating as hydroxides. nih.govfrontiersin.org
The core principle lies in the coordination chemistry of the thiazole and pyridine moieties. researchgate.net These components can form stable complexes with a range of heavy metal ions, effectively sequestering them from the solution. This process, known as adsorptive particulate flotation when combined with flotation techniques, can lead to the near-complete removal of heavy metals. tessele.com The use of materials with high surface area and reactivity with the target solutes is crucial for the efficiency of such processes. tessele.com
The potential application of this compound and its derivatives in this field is based on their inherent ability to act as ligands, forming stable coordination complexes with pollutant metals. This makes them promising candidates for the development of new, selective, and efficient materials for environmental cleanup.
Reagents and Indicators in Non-Biological Analytical Chemistry
In the realm of non-biological analytical chemistry, this compound and its derivatives have emerged as valuable reagents and indicators, primarily due to their ability to form distinct, often colored or fluorescent, complexes with metal ions. This property allows for the qualitative detection and quantitative determination of various metals. nih.gov
The key to their function lies in the specific and sensitive reactions with metal ions, leading to observable changes in the solution's physical properties, such as color or fluorescence. nih.govnih.gov Thiazole-based compounds, particularly those incorporating other nitrogen-containing rings like pyridine, are excellent chelating agents. researchgate.netnih.gov The nitrogen and sulfur atoms in the thiazole ring, combined with the nitrogen of the pyridine ring, create a coordination environment that can selectively bind to specific metal ions. nih.gov
Research has demonstrated the successful synthesis and application of several derivatives for analytical purposes:
Mercury Detection: An azomethine thiazole compound has been developed for the highly sensitive "three-way" detection of mercury (Hg²⁺) ions. nih.gov This reagent allows for detection through colorimetry (a visible color change to yellow), fluorometry (fluorescence quenching), and simple naked-eye observation. nih.gov The complex formation between the reagent and Hg²⁺ ions is responsible for these changes, with detection limits reported in the nanomolar range. nih.gov
Zinc Sensing: 5-N-Arylaminothiazoles featuring pyridyl groups have shown high selectivity for zinc (Zn²⁺) ions. nih.gov The formation of zinc-thiazole complexes leads to a significant enhancement of emission properties, making these compounds effective fluorescent sensors for zinc detection in solutions. nih.gov
The analytical utility of these compounds is often based on spectrophotometric methods. The formation of a metal-ligand complex can be quantified by measuring the absorbance of the solution and applying the Beer-Lambert law. oiccpress.com This allows for the precise determination of the concentration of the target metal ion.
Below is an interactive data table summarizing the analytical applications of selected this compound derivatives.
| Derivative Class | Target Metal Ion | Method of Detection | Observable Change | Reference |
| Azomethine Thiazole | Mercury (Hg²⁺) | Colorimetry, Fluorometry, Naked-eye | Yellow color, Fluorescence quenching | nih.gov |
| 5-N-Arylaminothiazole with Pyridyl Group | Zinc (Zn²⁺) | Fluorometry | Enhanced emission | nih.gov |
| Azo-Thiazole Ligand | Various Metal Ions | Spectrophotometry (UV-Vis) | Formation of colored complexes | oiccpress.com |
Future Research Directions and Unexplored Avenues in N 2 Thiazolyl 2 Pyridinamine Chemistry
Development of Novel and Sustainable Synthetic Strategies for Complex Derivatives
The synthesis of N-2-Thiazolyl-2-pyridinamine and its derivatives is a cornerstone of its continued exploration. Future research will increasingly prioritize the development of novel and sustainable synthetic strategies. This includes the design of multi-component cascade reactions, which offer an efficient and straightforward pathway to highly functionalized derivatives. rsc.org Such methods are advantageous due to their operational simplicity, use of readily available starting materials, and high yields without the need for toxic solvents. rsc.org
Furthermore, the exploration of "green" chemistry principles will be paramount. This involves utilizing environmentally benign solvents like water and employing catalysts that are efficient and easily recoverable. acs.orgacs.org Microwave-assisted synthesis, for instance, has shown promise in accelerating reaction times and improving yields for pyridine (B92270) and thiazole (B1198619) derivatives, offering a low-cost and pure product processing alternative. nih.gov The goal is to create a diverse library of complex this compound derivatives through methods that are both economically viable and environmentally responsible. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical reactions are designed and optimized. beilstein-journals.org For this compound chemistry, AI can be leveraged to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgijsetpub.com
ML models can be trained on large datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. beilstein-journals.org These models can then be used to predict the most effective catalysts, solvents, and reagents for a given transformation. beilstein-journals.org This data-driven approach can significantly reduce the time and resources required for experimental work by focusing on the most promising synthetic pathways. nips.cc Furthermore, AI can aid in the design of retrosynthetic pathways, breaking down complex target molecules into simpler, commercially available starting materials. engineering.org.cn
Advanced Theoretical Modeling for Predictive Material Design and Catalytic Activity
Advanced theoretical modeling and computational chemistry are becoming indispensable tools for predicting the properties and reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights into the electronic structure, stability, and potential applications of these compounds. researchgate.netresearchgate.net
Theoretical models can be used to predict how structural modifications to the this compound scaffold will affect its properties, guiding the design of new materials with specific electronic or optical characteristics. smolecule.comresearchgate.net For instance, computational studies can help in understanding the binding interactions of these molecules with biological targets, which is crucial for the development of new therapeutic agents. researchgate.net By simulating molecular behavior at the quantum level, researchers can screen large numbers of virtual compounds and prioritize the most promising candidates for synthesis and experimental validation. researchgate.net
Expansion of Non-Biological Application Domains and Cross-Disciplinary Research
While much of the focus on this compound has been in the realm of medicinal chemistry, there is a growing interest in expanding its applications into other scientific fields. smolecule.com The unique electronic and structural properties of this compound make it a candidate for use in material science, for example, in the development of novel organic semiconductors or chemosensors. smolecule.comresearchgate.net
Cross-disciplinary research will be key to unlocking these new applications. Collaborations between organic chemists, materials scientists, and physicists will be essential to fully explore the potential of this compound and its derivatives. For example, its derivatives could be incorporated into polymer backbones to create new functional materials with tailored properties. rsc.org The exploration of its use in agriculture as fungicides or pesticides also presents a promising avenue for future research. smolecule.com
Design of Supramolecular Assemblies Utilizing this compound Building Blocks
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of supramolecular assemblies. bohrium.com These organized, multi-molecular structures can exhibit novel properties and functions that are not present in the individual molecules themselves.
Future research in this area will focus on the rational design of supramolecular structures with specific architectures and functionalities. nih.gov This could involve the use of this compound derivatives as ligands for the formation of metal-organic frameworks (MOFs) or as components in self-assembling block copolymers. rsc.orgbohrium.com The resulting supramolecular assemblies could have applications in areas such as catalysis, sensing, and drug delivery. rsc.org The study of how these molecules self-assemble and the characterization of the resulting structures will be a key focus of this research. bohrium.com
Exploration of Photophysical Properties for Energy-Related Applications
The photophysical properties of this compound and its derivatives, such as their ability to absorb and emit light, are a relatively unexplored area with significant potential. researchgate.net Thiazole-containing compounds, in general, are known to be valuable in applications such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
Future investigations will aim to systematically study the absorption and fluorescence properties of a wide range of this compound derivatives. mdpi.com By modifying the chemical structure, it may be possible to tune these properties for specific energy-related applications. nih.govarizona.edu For example, derivatives could be designed to act as sensitizers in dye-sensitized solar cells or as emitters in OLEDs. researchgate.net Understanding the relationship between molecular structure and photophysical properties will be crucial for the development of these new technologies. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-2-Thiazolyl-2-pyridinamine, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving thiazole and pyridine ring assembly is common. For example, analogous compounds are synthesized via nucleophilic substitution (e.g., coupling 2-aminothiazole with pyridine derivatives) using catalysts like Pd(PPh₃)₄ under reflux conditions . Optimization includes adjusting solvent systems (e.g., THF/EtOH/H₂O mixtures) and reaction temperatures (e.g., 50–120°C) to improve yields . Characterization via LC-MS or NMR is critical for verifying intermediates .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated for structurally similar thiazolo[5,4-b]pyridine derivatives . Nuclear magnetic resonance (NMR), particularly ¹H and ¹³C, resolves substitution patterns on thiazole and pyridine rings. For example, aromatic proton signals in the δ 7.5–8.5 ppm range indicate pyridine ring protons .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact . Wear flame-retardant, antistatic lab coats and conduct work in fume hoods. Respiratory protection (e.g., N95 masks) is advised due to limited toxicity data . Always inspect gloves prior to use and dispose of contaminated materials via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole-pyridine hybrids?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For kinase inhibition studies, validate results using orthogonal assays (e.g., ATP-competitive ELISA and cellular proliferation assays) . Cross-reference with structural analogs, such as thiazolo[3,2-a]pyrimidines, to identify substituents critical for activity .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Optimize intermediate purification (e.g., column chromatography with gradient elution) and employ protecting groups for reactive amines. For example, tert-butoxycarbonyl (Boc) groups stabilize intermediates during coupling reactions . Monitor reaction progress via TLC or HPLC to isolate bottlenecks .
Q. How can computational methods predict the toxicological profile of this compound when experimental data are scarce?
- Methodological Answer : Use in silico tools like ProTox-II or Derek Nexus to assess acute toxicity and mutagenicity. For instance, thiazole derivatives often show moderate hepatotoxicity due to metabolic activation of sulfur atoms . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies on thiazole-pyridine hybrids?
- Methodological Answer : Systematically vary substituents on the thiazole (e.g., methyl, nitro) and pyridine (e.g., amino, methoxy) rings. For example, 2-amino groups on thiazole enhance hydrogen bonding with kinase targets . Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets .
Data Analysis and Validation
Q. How should researchers address conflicting spectral data during structural characterization?
- Methodological Answer : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw). For ambiguous peaks, employ 2D techniques like HSQC or HMBC to assign coupling networks . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report IC₅₀ values with 95% confidence intervals and validate reproducibility via triplicate experiments . For outliers, apply Grubbs’ test to exclude non-biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
